molecular formula C7H4Cl2F2 B13595333 2-Chloro-3,6-difluorobenzyl chloride

2-Chloro-3,6-difluorobenzyl chloride

Cat. No.: B13595333
M. Wt: 197.01 g/mol
InChI Key: BNPXPPPDDKJLKH-UHFFFAOYSA-N
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Description

2-chloro-3-(chloromethyl)-1,4-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine and fluorine atoms

Preparation Methods

The synthesis of 2-chloro-3-(chloromethyl)-1,4-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the reaction of 1,4-difluorobenzene with chloromethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

2-chloro-3-(chloromethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-3-(chloromethyl)-1,4-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology and Medicine: The compound is studied for its potential biological activity and as a building block for pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-3-(chloromethyl)-1,4-difluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-chloro-3-(chloromethyl)-1,4-difluorobenzene include:

  • 2-chloro-3-(chloromethyl)thiophene
  • 2-chloro-3-(chloromethyl)quinoline
  • 2-chloro-3-(chloromethyl)oxirane

These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of chlorine and fluorine atoms in 2-chloro-3-(chloromethyl)-1,4-difluorobenzene makes it distinct and valuable for specific research and industrial purposes.

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-1,4-difluorobenzene

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2

InChI Key

BNPXPPPDDKJLKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCl)Cl)F

Origin of Product

United States

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